1-Cyclopentyl-5-[4-(methoxymethyl)piperidine-1-carbonyl]piperidin-2-one
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Overview
Description
1-Cyclopentyl-5-[4-(methoxymethyl)piperidine-1-carbonyl]piperidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a piperidine ring, and a methoxymethyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-Cyclopentyl-5-[4-(methoxymethyl)piperidine-1-carbonyl]piperidin-2-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the piperidine ring, followed by the introduction of the cyclopentyl group and the methoxymethyl group. Industrial production methods often employ advanced techniques such as catalytic hydrogenation and selective oxidation to achieve high yields and purity.
Chemical Reactions Analysis
1-Cyclopentyl-5-[4-(methoxymethyl)piperidine-1-carbonyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-5-[4-(methoxymethyl)piperidine-1-carbonyl]piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-5-[4-(methoxymethyl)piperidine-1-carbonyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclopentyl-5-[4-(methoxymethyl)piperidine-1-carbonyl]piperidin-2-one can be compared with other similar compounds, such as:
1-Cyclopentyl-1H-pyrrole-2,5-dione: This compound shares the cyclopentyl group but has a different core structure.
1-Cyclopentyl-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone: This compound has a similar structure but differs in the positioning of functional groups. The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties.
Properties
IUPAC Name |
1-cyclopentyl-5-[4-(methoxymethyl)piperidine-1-carbonyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-23-13-14-8-10-19(11-9-14)18(22)15-6-7-17(21)20(12-15)16-4-2-3-5-16/h14-16H,2-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWCRTIVFUIUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C(=O)C2CCC(=O)N(C2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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